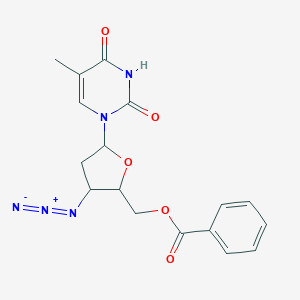

3'-Azido-5'-O-benzoyl-3'-deoxythymidine

描述

Structure

3D Structure

属性

IUPAC Name |

[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-10-8-22(17(25)19-15(10)23)14-7-12(20-21-18)13(27-14)9-26-16(24)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3,(H,19,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEFTZVMYBTJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561084 | |

| Record name | 1-(3-Azido-5-O-benzoyl-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106060-78-0 | |

| Record name | 1-(3-Azido-5-O-benzoyl-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Azido 5 O Benzoyl 3 Deoxythymidine

Strategies for the Chemical Synthesis of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine

The chemical synthesis of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine is a complex process that often begins with readily available chiral precursors. These multi-step strategies are meticulously designed to control stereochemistry and introduce specific functional groups at desired positions on the sugar moiety.

Multi-step Synthetic Routes from Carbohydrate Precursors (e.g., D-Xylose)

The use of inexpensive carbohydrate precursors like D-xylose is a common strategy for the synthesis of thymidine (B127349) and its analogs, including the precursors to 3'-Azido-5'-O-benzoyl-3'-deoxythymidine. ias.ac.in One established route involves the conversion of D-xylose into a 2,2'-anhydro derivative, which serves as a versatile intermediate. ias.ac.in

A typical synthetic sequence commences with the transformation of D-xylose into 1,2,3,5-tetra-O-acetyl-D-xylofuranose. ias.ac.in This intermediate is then condensed with a silylated thymine base in the presence of a Lewis acid catalyst, such as SnCl4, followed by deacetylation to yield the nucleoside. ias.ac.in A key step in this pathway is a novel rearrangement that leads to the formation of a 2,2'-anhydro-nucleoside with a concurrent epimerization at the C-3' position. ias.ac.in This anhydro intermediate is crucial as it sets the stage for the introduction of the azido (B1232118) group at the 3' position with the correct stereochemistry.

Specific Chemical Transformations for Azido Group Introduction

The introduction of the azido (N3) group at the 3'-position of the deoxyribose ring is a critical transformation in the synthesis of azidothymidine and its derivatives. This is typically achieved through nucleophilic substitution of a suitable leaving group at the 3'-position.

One common method involves the activation of the 3'-hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. nih.gov Subsequent displacement with an azide salt, such as sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF), introduces the azido group. nih.govnih.gov This reaction generally proceeds with an inversion of configuration (an SN2-type reaction), which is essential for establishing the correct stereochemistry of the final product. kuleuven.be The Mitsunobu reaction is another effective method for introducing the azido group with inversion of configuration. kuleuven.be

Intermediate Compounds in 3'-Azido-5'-O-benzoyl-3'-deoxythymidine Synthesis (e.g., 3-azido-1,2-bis-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose)

The multi-step synthesis of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine involves the formation of several key intermediate compounds. These intermediates are crucial for building the final molecular structure with the correct stereochemistry and functional groups.

One significant intermediate is 3-azido-1,2-bis-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose . This compound contains the essential azido group at the 3-position and the benzoyl protecting group at the 5-position of the ribofuranose sugar. The acetyl groups at the 1 and 2 positions serve as protecting groups during the synthesis and are later removed or modified in subsequent steps. The synthesis of related structures, such as 3-Azido-1,2-di-O-acetyl-5-O-(4-methylbenzoyl)-3-deoxy-beta-D-ribofuranose, has been documented. chemicalbook.com

Other important intermediates in syntheses starting from D-xylose include 1,2,3,5-tetra-O-acetyl-D-xylofuranose and 2,2'-anhydro derivatives . ias.ac.in These compounds are instrumental in constructing the nucleoside framework before the key azido group is introduced.

Radiosynthesis Approaches for Labeled Analogs (e.g., Tritium-labeled derivatives)

Radiolabeled analogs of nucleosides are indispensable tools in biomedical research, particularly for studying pharmacokinetics, metabolism, and mechanism of action. nih.govbachem.comnih.gov Tritium (³H) is a commonly used isotope for this purpose due to its high specific activity and the fact that its incorporation typically does not alter the biological properties of the parent compound. nih.govbachem.com

The synthesis of tritium-labeled 3'-Azido-5'-O-benzoyl-3'-deoxythymidine or its parent compound, AZT, can be achieved through various methods. One approach is catalytic tritiodehalogenation, where a halogenated precursor is reacted with tritium gas in the presence of a catalyst. Another method involves the reduction of a suitable unsaturated precursor with tritium gas. The resulting radiolabeled compound can then be used in a variety of assays, such as receptor binding studies and autoradiography, to track its distribution and fate in biological systems. nih.govnih.gov The use of tritiated thymidine ([³H]-TdR) is a well-established method for assessing cellular proliferation. nih.gov

Design and Synthesis of Analogs and Prodrugs of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine

To overcome the limitations of early nucleoside analogs, such as poor bioavailability and the need for intracellular phosphorylation, various prodrug strategies have been developed. These approaches aim to mask the active drug in a more lipophilic form that can more easily cross cell membranes.

Phosphoramidate Derivatives and Prodrug Strategies (e.g., ProTides)

The ProTide (PROdrug + nucleoTIDE) technology is a highly successful prodrug approach designed to deliver nucleoside monophosphates directly into cells, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. nih.govwikipedia.org This strategy involves masking the phosphate group of the nucleotide with an aryl group and an amino acid ester. nih.govacs.org

This approach was pioneered by Professor Chris McGuigan and has been successfully applied to 3'-azidothymidine (AZT). wikipedia.org The synthesis of these phosphoramidate derivatives typically involves phosphorochloridate chemistry. wikipedia.orgresearchgate.net A series of aryloxy phosphoramidates of AZT have been prepared, demonstrating significantly improved anti-HIV activity compared to the parent drug, especially in thymidine kinase-deficient cells. nih.govacs.org This provided direct evidence that the ProTide approach effectively delivers the monophosphate form of the drug intracellularly. nih.govacs.org

The general structure of a ProTide consists of the nucleoside linked to a phosphate group, which is further esterified with an aromatic group (like a phenol) and an amino acid ester. Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate. nih.govacs.org

Table of Research Findings on Phosphoramidate Derivatives

| Derivative Type | Key Feature | Research Finding | Citation |

| Aryloxy Phosphoramidates | Combines aryl and amino acid ester masking groups. | Showed improved anti-HIV activity compared to the parent nucleoside AZT. nih.gov | nih.govwikipedia.org |

| Amino Acid Phosphoramidate Monoesters | Designed to release the NMP after a single activation by an endogenous phosphoramidase. | A tryptophan monoester derivative exhibited an eight-fold increase in antiviral activity over AZT. nih.gov | nih.gov |

| Glycerolipid Phosphoramidate Conjugates | Links AZT to glycerolipids via a phosphoramidate bond. | Some compounds were found to be less toxic than AZT with a similar or higher selectivity index. utmb.edu | utmb.edu |

3'-Amino, 2',3'-Unsaturated, and Dideoxy Analogs of Pyrimidine Deoxyribonucleosides

The 3'-azido group is a key functional handle for the synthesis of various pyrimidine deoxyribonucleoside analogs. The reduction of the azide is a common strategy to produce the corresponding 3'-amino derivatives. For instance, various 5-substituted 3'-azido- and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine have been synthesized for biological evaluation. nih.gov The 3'-azido derivatives are often found to be less biologically active compared to their 3'-amino counterparts. nih.gov

The general synthetic pathway involves the conversion of a protected thymidine to an anhydronucleoside, which can then be opened with an azide source to install the 3'-azido group. Subsequent reduction, for example through catalytic hydrogenation, yields the 3'-amino analog. acs.org

Furthermore, the 3'-position can be modified to create 2',3'-unsaturated (didehydro) and 2',3'-dideoxy analogs, which are significant classes of nucleoside derivatives. acs.org The synthesis of these compounds often involves elimination reactions from suitably functionalized precursors derived from 3'-azidothymidine.

Thiated Nucleoside Derivatives

The introduction of sulfur atoms into the nucleoside scaffold, creating thiated derivatives, is another avenue of chemical modification. While direct thiation of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine is not extensively detailed, related chemistries on the azidothymidine (AZT) core suggest possible routes. For example, "click chemistry" reactions can be employed to attach sulfur-containing moieties to the molecule. The 1,3-dipolar cycloaddition reaction between the 3'-azido group of AZT and an alkyne can be used to form a 1,2,3-triazole ring, which can be further functionalized with sulfur-containing groups. nih.gov This approach allows for the creation of diverse analogs where a sulfur-containing heterocyclic system is appended to the nucleoside core.

Conjugates with Amino Acids, Heterocyclic Acids, Sugars, and Lipids

To modify the physicochemical properties of the parent nucleoside, various molecules can be conjugated, often at the 5'-hydroxyl position after removal of the benzoyl group.

Amino Acids: Phosphoramidate conjugates of AZT with amino acid esters have been synthesized. utmb.edunih.gov In one approach, a nitrophenyl phosphorylating reagent is formed from an amino acid ester and phenyl dichlorophosphate, which is then coupled with AZT to yield the desired phosphoramidate conjugate. uni-stuttgart.de These modifications can influence cellular uptake and metabolic activation pathways.

Heterocyclic Acids: AZT has been derivatized with heterocyclic moieties. For example, a dihydropyridine ester derivative, 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine, was synthesized in a three-step sequence. nih.gov Another strategy involves replacing the thymine base with a more polar cyanopyridone C-nucleoside to overcome issues of high lipophilicity. uni-stuttgart.de

Sugars: Conjugation with sugar moieties, such as sorbitol, has been explored to create derivatives with altered transport properties. The anti-AIDS drug AZT was covalently attached to a sorbitol-G8 transporter, demonstrating the potential for sugar conjugation to influence biodistribution. researchgate.net

Lipids: To enhance lipophilicity, AZT has been conjugated to lipids. Phospholipid conjugates, such as 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol (AZTTP-DSG), have been synthesized by condensing AZT diphosphate (B83284) with a phosphatidic acid morpholidate. nih.gov Glycerolipid derivatives have also been prepared as phosphoramidate conjugates. utmb.edu

Table 1: Examples of Synthesized Conjugates of 3'-Azidothymidine (AZT)

| Conjugate Type | Example Compound/Moiety | Synthetic Approach | Reference |

|---|---|---|---|

| Amino Acid | Alanine methyl ester phosphoramidate | Coupling of AZT with a nitrophenyl phosphorylating reagent derived from the amino acid. | uni-stuttgart.de |

| Heterocyclic Acid | 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl) ester | Three-step sequence involving esterification of the 5'-hydroxyl group. | nih.gov |

| Sugar | Sorbitol-G8 transporter | Covalent attachment of AZT to the transporter molecule. | researchgate.net |

| Lipid | 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol (AZTTP-DSG) | Condensation of AZT diphosphate with distearoylphosphatidic acid morpholidate. | nih.gov |

3'-O-Acyl Derivatives and their Synthesis

While the title compound is acylated at the 5'-position, further derivatization at the 3'-position is synthetically relevant for related structures. The synthesis of 3'-O-acyl derivatives typically starts from a precursor with a free 3'-hydroxyl group. For example, a series of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine were synthesized by the acylation of 5'-azido-5'-deoxythymidine. This indicates that acylation can be performed in the presence of an azide group.

Synthesis of 5'-Azido-5'-deoxyribonucleosides as Precursors

5'-Azido-5'-deoxyribonucleosides are important precursors for the synthesis of various modified nucleosides, including analogs of the title compound. nih.gov A widely applicable one-pot methodology has been developed for the synthesis of these precursors from protected ribonucleosides. researchgate.net The process involves the use of triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and an excess of sodium azide (NaN₃) in anhydrous dimethylformamide (DMF). researchgate.net This method provides a tractable alternative to other reactions like the Mitsunobu reaction for converting the 5'-hydroxyl group to an azide. nih.gov The resulting 5'-azido group can then be reduced to a 5'-amino group via methods like the Staudinger reaction, opening up further derivatization possibilities. researchgate.net

Structural Characterization Techniques for 3'-Azido-5'-O-benzoyl-3'-deoxythymidine and its Derivatives

The structural elucidation of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine and its myriad derivatives relies on a suite of standard and advanced spectroscopic and crystallographic techniques. These methods are crucial for confirming the identity, purity, and three-dimensional structure of the synthesized compounds.

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.net For instance, in a derivative like 3´-Azido-3´-deoxythymidine-succinate, ¹H NMR can identify protons on the sugar ring, the thymine base, and the succinate and benzoyl moieties, while ¹³C NMR provides information on all carbon atoms. researchgate.net Furthermore, ³¹P NMR is essential for characterizing phosphate and phosphoramidate derivatives, providing information about the phosphorus environment. nih.govnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of the synthesized compounds. researchgate.netnih.gov This is critical for confirming that the correct molecular formula has been achieved.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A characteristic sharp absorption band around 2100 cm⁻¹ is indicative of the azide (N₃) group. researchgate.net Other important signals include those for carbonyl groups (C=O) in the thymine base and benzoyl ester, and hydroxyl (O-H) or amine (N-H) groups where applicable. researchgate.netnih.gov

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are vital for both the purification of the synthesized compounds and the assessment of their purity. researchgate.netnih.gov

Table 2: Spectroscopic Data for a Representative Derivative: 3´-Azido-3´-deoxythymidine-succinate

| Technique | Observed Features | Reference |

|---|---|---|

| IR (film, cm⁻¹) | 2108 (N₃), 1734 (C=O, ester), 1699 (C=O, carboxylic acid), 1685 (C=O, amide) | researchgate.net |

| ¹H NMR (CDCl₃, δ ppm) | 1.80 (s, 3H, CH₃), 4.03 (s, 1H, H4´), 4.83 (dd, 1H, H3´), 5.90 (t, 1H, H1´), 7.43 (s, 1H, Csp²-H) | researchgate.net |

| ¹³C NMR (CDCl₃, δ ppm) | 12.55, 38.18, 60.36, 63.26, 83.04, 85.99, 109.79, 137.71, 149.49, 166.53, 172.90, 177.68 | researchgate.net |

| HR-FABMS | [M+H]⁺ calcd for C₁₅H₁₇N₅O₇ m/z 368.1128, found 368.1205 | researchgate.net |

Preclinical Molecular Mechanisms of Action of 3 Azido 5 O Benzoyl 3 Deoxythymidine and Its Active Metabolites

Cellular Uptake and Membrane Permeation Mechanisms

3'-Azido-5'-O-benzoyl-3'-deoxythymidine is a derivative of the nucleoside analog 3'-azido-3'-deoxythymidine (AZT, Zidovudine). The addition of a benzoyl group at the 5' position significantly increases the lipophilicity of the parent molecule. This chemical modification is a common prodrug strategy designed to enhance the passage of therapeutic agents across the biological membranes of cells. mdpi.comnih.gov

Intracellular Metabolic Activation Pathways

Once inside the cell, 3'-Azido-5'-O-benzoyl-3'-deoxythymidine is not active in its initial form. It must undergo metabolic transformation to exert its antiviral effect. This process begins with the cleavage of the benzoyl group to release the parent nucleoside analog, 3'-azido-3'-deoxythymidine (AZT), which then enters the phosphorylation cascade.

Phosphorylation to Monophosphate, Diphosphate (B83284), and Triphosphate Derivatives (referencing 3'-azido-3'-deoxythymidine metabolism)Following the presumed removal of the 5'-benzoyl group by intracellular esterase enzymes, the released AZT is sequentially phosphorylated by host cell kinases to its active triphosphate form.drugbank.compatsnap.comdroracle.aiThis is a three-step process:

AZT is first converted to 3'-azido-3'-deoxythymidine-5'-monophosphate (AZT-MP). nih.gov

AZT-MP is then phosphorylated to 3'-azido-3'-deoxythymidine-5'-diphosphate (AZT-DP). nih.gov

Finally, AZT-DP is converted to the pharmacologically active metabolite, 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP). droracle.aiontosight.ai

This sequential phosphorylation is crucial for the compound's activity, as the triphosphate form is the one that directly interacts with the viral enzyme. nih.govontosight.ai

Enzymes Catalyzing Metabolic Transformations (e.g., Cytosolic Thymidine (B127349) Kinase, Thymidylate Kinase)The phosphorylation of AZT is catalyzed by specific cellular enzymes that normally function in the salvage pathway of endogenous nucleosides.nih.govnih.govThe conversion of AZT to AZT-MP is primarily mediated by cytosolic thymidine kinase (TK1).nih.govnih.govThe subsequent phosphorylation of AZT-MP to AZT-DP is carried out by thymidylate kinase.nih.govnih.govThe final step, the conversion of AZT-DP to the active AZT-TP, is believed to be catalyzed by nucleoside diphosphate kinase.nih.govnih.govresearchgate.netThe activity of these enzymes is a critical determinant of the intracellular concentration of the active AZT-TP metabolite.nih.gov

Table 1: Intracellular Activation Pathway of 3'-Azido-3'-deoxythymidine

| Precursor/Metabolite | Enzyme | Product |

|---|---|---|

| 3'-Azido-5'-O-benzoyl-3'-deoxythymidine | Cellular Esterases (presumed) | 3'-Azido-3'-deoxythymidine (AZT) |

| 3'-Azido-3'-deoxythymidine (AZT) | Thymidine Kinase (TK1) | AZT-Monophosphate (AZT-MP) |

| AZT-Monophosphate (AZT-MP) | Thymidylate Kinase | AZT-Diphosphate (AZT-DP) |

| AZT-Diphosphate (AZT-DP) | Nucleoside Diphosphate Kinase | AZT-Triphosphate (AZT-TP) |

Molecular Interactions with Viral and Cellular Enzymes

The antiviral activity of the parent compound is entirely dependent on the interaction of its active triphosphate metabolite, AZT-TP, with viral and cellular enzymes. The primary target is the viral reverse transcriptase.

Inhibition of Viral Reverse Transcriptase (drawing insights from studies on 3'-Azido-3'-deoxythymidine triphosphate)The active metabolite, AZT-TP, inhibits viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV, through a dual mechanism.drugbank.comdroracle.aiontosight.ai

First, AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov Due to its structural similarity to dTTP, AZT-TP can bind to the active site of the reverse transcriptase enzyme, thereby competing with the endogenous nucleotide and slowing the rate of viral DNA synthesis. droracle.ainih.gov

Second, and more potently, AZT-TP acts as a DNA chain terminator. patsnap.comontosight.ai It can be incorporated by the reverse transcriptase into the growing viral DNA strand in place of thymidine. drugbank.comnih.gov However, the AZT molecule lacks the 3'-hydroxyl (-OH) group that is essential for the formation of the next 5' to 3' phosphodiester bond with the subsequent nucleotide. drugbank.com The presence of the azido (B1232118) (-N3) group at the 3' position prevents this linkage, leading to the premature termination of the elongating DNA chain. drugbank.comontosight.ai This halt in DNA synthesis effectively stops viral replication. patsnap.com

Table 2: Kinetic Parameters Related to AZT Phosphorylation and RT Inhibition

| Parameter | Enzyme/Process | Value |

|---|---|---|

| Apparent Km for AZT | Thymidine Kinase (in rat heart) | 3.4 ± 0.6 µM |

| Apparent Km for Thymidine | Thymidine Kinase (in rat heart) | 15.7 ± 6.0 µM |

Note: Kinetic data for the direct interaction of AZT-TP with reverse transcriptase can vary significantly based on experimental conditions, such as the specific template-primer used and the viral isolate.

DNA Chain Termination Mechanisms by Phosphorylated Metabolites

The primary mechanism of action for the active metabolites of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine involves the termination of DNA chain synthesis. drugbank.com This process is initiated after the parent compound is metabolized to zidovudine (B1683550) (3'-azido-3'-deoxythymidine), which then undergoes intracellular phosphorylation. nih.gov

Cellular enzymes facilitate this multi-step phosphorylation process to yield the pharmacologically active metabolite, zidovudine-5'-triphosphate (ZDV-TP). nih.govpatsnap.com This active form is a structural analog of the natural nucleotide, thymidine triphosphate. patsnap.com Due to this structural similarity, ZDV-TP competitively inhibits viral reverse transcriptase enzymes. drugbank.com

The core of the termination mechanism lies in the chemical structure of zidovudine. nih.gov It possesses an azido (-N₃) group at the 3' position of the deoxyribose ring instead of the hydroxyl (-OH) group found in natural deoxynucleosides. nih.govnih.gov When reverse transcriptase incorporates ZDV-TP into a growing viral DNA strand, this 3'-azido group prevents the formation of a 5' to 3' phosphodiester bond with the next incoming nucleotide. drugbank.comontosight.ai This covalent linkage is essential for DNA chain elongation. drugbank.com Consequently, the incorporation of the zidovudine monophosphate moiety results in the premature termination of the DNA chain, effectively halting the replication of viral genetic material. patsnap.comontosight.ai

The efficacy of this mechanism is enhanced by the selective affinity of ZDV-TP for viral reverse transcriptase compared to human DNA polymerases. nih.govpatsnap.com While it can act as a weak inhibitor of cellular DNA polymerases α and γ, its primary impact is on the viral replication machinery. drugbank.comdroracle.ai

| Enzyme / Metabolite | Role in DNA Chain Termination |

| Cellular Kinases (e.g., Thymidine Kinase) | Phosphorylate zidovudine to its active triphosphate form (ZDV-TP). nih.gov |

| Zidovudine-5'-triphosphate (ZDV-TP) | Competes with natural thymidine triphosphate for binding to reverse transcriptase. drugbank.com |

| Viral Reverse Transcriptase | Incorporates the zidovudine monophosphate into the nascent viral DNA strand. patsnap.com |

| 3'-Azido Group | Prevents the formation of a 5'-3' phosphodiester bond, leading to chain termination. nih.govontosight.ai |

Inhibition of Telomerase Activity by 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates

Beyond its established role in inhibiting viral reverse transcriptase, the active metabolite, zidovudine triphosphate, also demonstrates inhibitory effects on human telomerase. nih.govplos.org Telomerase is a specialized cellular reverse transcriptase responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govnatap.org

The inhibitory action of zidovudine triphosphate on telomerase is consistent with the enzyme's function as a reverse transcriptase. nih.gov Studies have shown that various nucleoside reverse transcriptase inhibitors (NRTIs), including zidovudine, can effectively inhibit telomerase activity in vitro. nih.govplos.org This inhibition can lead to a progressive shortening of telomeres in dividing cells, a process associated with cellular senescence. natap.org

Research has documented this effect across multiple human cell lines. For instance, zidovudine has been observed to inhibit telomerase and promote telomere shortening in T- and B-lymphocyte, breast cancer, colon cancer, and leukemia cells. plos.org One study in human hepatocyte (HepG2) cells found a significant dose-dependent decrease in telomerase activity following exposure to zidovudine. nih.gov Specifically, a concentration of 100µM resulted in a significant reduction after 48 hours of exposure. nih.gov Similarly, studies on peripheral blood mononuclear cells (PBMCs) have shown that zidovudine is among several NRTIs that can significantly inhibit telomerase activity. natap.orgresearchgate.net

| Cell Line / System | Zidovudine Concentration | Observed Effect on Telomerase/Telomeres |

| Human Hepatocytes (HepG2) | 100µM | Significant reduction in telomerase activity after 48 hours. nih.gov |

| Human Parathyroid Cancer Cells | 100µM | Significant inhibition of telomerase activity. nih.gov |

| Human T- and B-lymphocyte cell lines | Not specified | Caused telomere shortening. plos.org |

| Activated PBMCs | Not specified | Significant inhibition of telomerase activity in vitro. natap.orgresearchgate.net |

Alteration of Enzyme and Biomolecule Interactions due to Structural Modification

The biological activity of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine and its metabolites is fundamentally linked to their specific structural features, which alter interactions with enzymes and other biomolecules. The two most critical modifications relative to the natural nucleoside thymidine are the azido group at the 3' position and, for the parent compound, the benzoyl group at the 5' position.

The 3'-azido group is the key modification responsible for the DNA chain termination activity. nih.gov By replacing the 3'-hydroxyl group, it physically blocks the formation of phosphodiester bonds, thereby altering the fundamental interaction between the incorporated nucleotide and the DNA polymerase enzyme, preventing the addition of subsequent nucleotides. nih.govnih.gov

The 5'-O-benzoyl modification on the parent compound is a common strategy in medicinal chemistry to create prodrugs. Such modifications can alter the physicochemical properties of the molecule, potentially influencing its absorption, distribution, and metabolic profile. While the ultimate mechanism relies on the release of zidovudine, the initial interactions with metabolic enzymes responsible for this conversion are dictated by this structural feature.

Furthermore, the zidovudine scaffold has been the subject of extensive structural modifications to enhance its therapeutic profile. These changes aim to alter interactions with viral enzymes, human polymerases, and metabolic enzymes to improve efficacy and reduce toxicity. researchgate.net For example, the synthesis of hybrid molecules, such as linking zidovudine to coumarins or triterpenoids, has been shown to yield derivatives with potent inhibitory activity against HIV reverse transcriptase and, in some cases, anticancer properties. researchgate.net These modifications highlight how altering the structure of the core molecule can modulate its interaction with various biological targets. researchgate.netjcchems.com

| Structural Modification (on Zidovudine scaffold) | Resulting Change in Biological Interaction/Activity |

| 3'-Azido Group | Prevents phosphodiester bond formation, causing DNA chain termination. nih.gov |

| Attachment to Triterpenoid Acids | Resulted in hybrid molecules with anticancer activity against KB and Hep-G2 tumor cell lines. researchgate.net |

| n-benzylated coumarin-AZT conjugates | Exhibited enhanced inhibitory activity against HIV reverse transcriptase. researchgate.net |

Preclinical Pharmacokinetic and Metabolic Studies of 3 Azido 5 O Benzoyl 3 Deoxythymidine

Metabolic Pathways and Catabolite Formation in Preclinical Models (e.g., In Vitro Hepatocyte Cultures, Animal Models)

Preclinical investigations, particularly in rhesus monkeys, have elucidated the primary metabolic pathways of the active compound, 3'-azido-3'-deoxythymidine (AZT). psu.edunih.gov Following its formation from the prodrug, AZT undergoes significant biotransformation. psu.edunih.gov In plasma, in addition to the unchanged drug, two primary catabolites are detected within 30 minutes of administration. nih.govnih.gov

The principal metabolic pathway for AZT in preclinical models is glucuronidation. psu.edunih.gov The major metabolite formed is the 5'-O-glucuronide of AZT, commonly abbreviated as GAZT. nih.govnih.gov This catabolite is found in significant quantities in both plasma and urine. psu.edunih.gov In rhesus monkeys, GAZT exhibits a kinetic profile in plasma that is similar to that of the parent compound, AZT. nih.govnih.gov

A second, minor metabolic pathway involves the reduction of the 3'-azido group to an amino group, forming the catabolite 3'-amino-3'-deoxythymidine (B22303) (AMT). nih.govnih.gov AMT is detected in plasma shortly after administration of AZT. psu.edunih.gov Further metabolism of this minor catabolite can occur, leading to the formation of the 5'-O-glucuronide of AMT. psu.edunih.gov Studies in rhesus monkeys have shown that approximately 90% of the total administered dose of AZT is recovered in the urine within 24 hours in the form of AZT, GAZT, AMT, and the glucuronide of AMT. psu.edunih.govnih.gov

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rhesus Monkeys)

The pharmacokinetic profile of AZT and its catabolites has been characterized in several animal species, with rhesus monkeys providing a model with metabolism similar to humans. psu.edunih.gov

In rhesus monkeys, AZT is eliminated from the plasma relatively quickly. psu.edunih.gov The major metabolite, GAZT, shows a similar elimination pattern, with a half-life of approximately 1 hour. nih.govnih.gov The minor catabolite, AMT, exhibits more variable pharmacokinetics, with an apparent elimination half-life that is longer than that of AZT or GAZT. psu.edunih.govnih.gov

Table 1: Elimination Half-Lives of AZT and its Catabolites in Rhesus Monkeys

| Compound | Elimination Half-Life (t½) |

|---|---|

| 3'-azido-3'-deoxythymidine (AZT) | ~ 1 hour |

| 5'-O-glucuronide of AZT (GAZT) | ~ 1 hour |

| 3'-amino-3'-deoxythymidine (AMT) | 1.6 ± 1.5 hours |

Data sourced from studies in rhesus monkeys. nih.govnih.gov

The ability of AZT and its analogues to penetrate the central nervous system is a critical aspect of its preclinical profile. nih.gov Studies demonstrate substantial penetration of AZT into the cerebrospinal fluid (CSF). psu.edunih.gov The catabolite AMT shows a similar capacity for CSF penetration. psu.edunih.govnih.gov In contrast, the major glucuronidated metabolite, GAZT, crosses the blood-brain barrier poorly. psu.edunih.govnih.gov Analysis suggests that an active efflux transport system across the blood-brain barrier and blood-CSF barrier is responsible for the restricted distribution of AZT in the brain and CSF. nih.govresearchgate.net

Modulation of Preclinical Metabolism and Pharmacokinetics by Co-administered Agents (e.g., Probenecid)

The co-administration of other agents can significantly alter the pharmacokinetic profile of AZT and its catabolites. psu.edunih.gov Probenecid (B1678239), an inhibitor of organic anion transport, has been shown to markedly affect the disposition of AZT in preclinical models like rhesus monkeys and rats. psu.edudocumentsdelivered.com

Concomitant administration of probenecid leads to a great alteration in the pharmacokinetics of AZT, GAZT, and AMT. psu.edunih.govnih.gov This interaction results in a prolongation of their apparent elimination half-lives, an increase in their plasma concentrations, and a significant reduction in their renal clearances. psu.edunih.govnih.gov In rats, probenecid was found to inhibit the renal secretion of AZT. documentsdelivered.com

Furthermore, probenecid substantially increases the CSF-to-plasma concentration ratios for AZT and its catabolites. psu.edunih.gov This suggests that probenecid inhibits the active efflux of these compounds from the CSF back into the plasma. psu.edunih.govnih.gov

Table 2: Effect of Probenecid on Pharmacokinetic Parameters of AZT and Catabolites in Rhesus Monkeys

| Parameter | Compound | AZT Alone | AZT + Probenecid |

|---|---|---|---|

| Elimination Half-Life (h) | AZT | ~ 1.0 | Prolonged |

| GAZT | ~ 1.0 | Prolonged | |

| AMT | 1.6 | Prolonged | |

| Plasma Concentration | All | Baseline | Increased |

| Renal Clearance | All | Baseline | Markedly Reduced |

| CSF/Plasma Ratio | All | Baseline | Greatly Increased |

Qualitative data sourced from studies in rhesus monkeys. psu.edunih.govnih.gov

Effects on Glucuronidation and Other Metabolic Pathways

As a prodrug, the metabolic profile of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine is fundamentally linked to its conversion to the parent compound, 3'-azido-3'-deoxythymidine (AZT), also known as zidovudine (B1683550). The primary metabolic event is the cleavage of the 5'-O-benzoyl ester, which releases AZT into circulation. Subsequently, the liberated AZT is subject to extensive biotransformation through several key pathways, with glucuronidation being the most prominent.

The initial and essential step in the metabolism of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine is the hydrolysis of the ester bond. This reaction, catalyzed by esterase enzymes present in plasma and tissues, yields 3'-azido-3'-deoxythymidine (AZT) and benzoic acid. This conversion is critical as it releases the pharmacologically active agent. The metabolic fate of the compound is thereafter dictated by the catabolism and anabolism of AZT.

Glucuronidation: The Predominant Metabolic Pathway

The principal metabolic pathway for AZT in humans and several preclinical species is glucuronidation. psu.edupsu.edu This process involves the conjugation of glucuronic acid to the 5'-hydroxyl group of AZT, forming the major metabolite, 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT). psu.edu In humans, GAZT accounts for the majority of an administered AZT dose recovered in urine, highlighting the significance of this pathway. osti.gov

This conjugation reaction is mediated by the microsomal enzyme UDP-glucuronosyltransferase (UDPGT). psu.eduosti.gov Studies utilizing human kidney cells have specifically identified the UGT2B7 isoenzyme as the primary catalyst for AZT glucuronidation. nih.gov The formation of GAZT significantly increases the water solubility of the compound, facilitating its renal excretion. While this pathway is dominant in humans and monkeys, it is notably less extensive in species such as rats, mice, rabbits, and cats, where unchanged AZT is the main component excreted in urine. psu.eduosti.gov

Other Metabolic Pathways

In addition to glucuronidation, AZT undergoes biotransformation via other routes, primarily reduction of the 3'-azido group and intracellular phosphorylation.

Reduction to 3'-amino-3'-deoxythymidine (AMT): A second significant catabolic pathway involves the reduction of the azido (B1232118) moiety on the deoxyribose sugar to form 3'-amino-3'-deoxythymidine (AMT). psu.edupsu.edu Studies in rat hepatocytes and using liver microsomes have shown that the formation of AMT is dependent on NADPH, suggesting the involvement of a NADPH-dependent enzyme system. psu.edu This metabolite has been detected in the plasma of rhesus monkeys following AZT administration. psu.edu

The metabolic profile of AZT released from its benzoyl prodrug is thus characterized by extensive conversion to its glucuronide conjugate, with smaller fractions being reduced to AMT or activated intracellularly via phosphorylation.

Data Tables

Table 1: Major Metabolic Pathways of 3'-azido-3'-deoxythymidine (AZT) Following Prodrug Hydrolysis

Table 2: Predominant AZT Metabolites Identified in Preclinical Models

Advanced Research Perspectives on 3 Azido 5 O Benzoyl 3 Deoxythymidine

Structure-Activity Relationship Studies of 3'-Azido-5'-O-benzoyl-3'-deoxythymidine and its Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological activity. For 3'-Azido-5'-O-benzoyl-3'-deoxythymidine, an analog of the antiretroviral drug Zidovudine (B1683550) (AZT), SAR studies focus on how specific chemical modifications influence its efficacy and pharmacokinetic properties.

The core pharmacophore of AZT and its analogs is the 3'-azido group on the deoxyribose sugar. This modification is critical for its mechanism of action. After intracellular phosphorylation to its triphosphate form, the analog is incorporated into the growing viral DNA chain by reverse transcriptase. The 3'-azido group prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation. frontiersin.org

The modification at the 5'-position, in this case, the addition of a benzoyl group via an ester linkage, defines 3'-Azido-5'-O-benzoyl-3'-deoxythymidine as a prodrug. The primary goal of such a modification is to alter the physicochemical properties of the parent drug, AZT. SAR studies on a series of 5'-O-ester prodrugs of AZT have been conducted to enhance drug uptake in HIV-1 infected cells and to increase the plasma half-life of AZT. nih.gov These studies explore how varying the ester moiety affects properties such as:

Lipophilicity: Increasing lipophilicity can enhance passage through cellular membranes and potentially the blood-brain barrier.

Stability: The nature of the ester bond influences the rate of hydrolysis by plasma esterases, controlling the release of the active drug. nih.gov

Cellular Uptake: Modifications can affect how efficiently the compound is transported into target cells. Studies with radiolabeled analogs have shown that certain esters can achieve significantly higher intracellular concentrations than the parent AZT. nih.gov

By systematically synthesizing and evaluating analogs with different substituents on the benzoyl ring or by replacing the benzoyl group with other acyl moieties, researchers can build a comprehensive understanding of the SAR. This knowledge guides the rational design of new derivatives with improved therapeutic indices. nih.govnih.gov For instance, studies have established correlations between specific substitutions on aromatic rings of similar inhibitor classes and their anti-HIV-1 activity. nih.gov

| Structural Modification | Physicochemical Property Affected | Objective / Observed Effect |

|---|---|---|

| 3'-Azido Group | Target Interaction | Essential for chain termination of viral DNA synthesis. |

| 5'-O-Benzoyl Ester | Lipophilicity, Stability | Increases lipid solubility for enhanced membrane permeation; acts as a prodrug moiety. |

| Variations in 5'-O-Acyl Group | Cellular Uptake, Half-life | Modulates rate of enzymatic cleavage to control drug release and can enhance intracellular concentration. nih.gov |

| Substitutions on Benzoyl Ring | Electronic/Steric Properties | Fine-tunes binding affinity, stability, and activity. |

Molecular Modeling and Computational Chemistry Approaches in Nucleoside Analog Research

Molecular modeling and computational chemistry have become indispensable tools in the research and development of nucleoside analogs, providing deep insights into their mechanisms of action at an atomic level. nih.gov These approaches allow for the rational design of novel inhibitors and the prediction of their efficacy and resistance profiles before undertaking costly and time-consuming synthesis. plos.orgresearchgate.net

One of the primary computational techniques is molecular docking . This method predicts the preferred orientation of a molecule when bound to a target protein, such as HIV reverse transcriptase or SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govscielo.br For 3'-Azido-5'-O-benzoyl-3'-deoxythymidine, docking studies would first model the cleavage of the benzoyl group and subsequent phosphorylation to its active triphosphate form (AZT-TP). The docking simulation would then place AZT-TP into the active site of the polymerase, predicting key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues and calculating a binding affinity score. This information helps explain how the analog competes with natural nucleotides. plos.org

Molecular dynamics (MD) simulations offer a more dynamic view. An MD simulation models the movement of every atom in the drug-target complex over time, providing insights into the stability of the binding and how the inhibitor might alter the enzyme's conformation. nih.govfrontiersin.org For nucleoside analogs, MD simulations can reveal how mutations in the polymerase might lead to drug resistance by altering the binding pocket or the enzyme's dynamics, thereby reducing the inhibitor's effectiveness. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. By identifying key molecular descriptors (e.g., size, electronic properties, hydrophobicity) that influence potency, QSAR can predict the activity of novel, unsynthesized analogs, guiding synthetic efforts toward more promising candidates.

| Computational Technique | Application in Nucleoside Analog Research | Specific Insight Gained |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of the active drug form (e.g., AZT-TP) to the target enzyme. scielo.br | Identifies key amino acid interactions and rationalizes competitive inhibition. |

| Molecular Dynamics (MD) | Simulates the stability and conformational changes of the drug-enzyme complex over time. nih.gov | Assesses binding stability and provides insights into mechanisms of drug resistance from mutations. frontiersin.org |

| QSAR | Develops mathematical models correlating chemical structure with antiviral activity. | Predicts the activity of new analogs to prioritize synthesis; identifies key structural features for potency. |

Development of Novel Delivery Systems and Prodrug Strategies to Enhance Therapeutic Efficacy

The clinical utility of many nucleoside analogs, including the parent compound Zidovudine (AZT), is often hampered by limitations such as low bioavailability, rapid metabolism, cellular toxicity, and poor penetration of physiological barriers like the blood-brain barrier (BBB). nih.govmdpi.com 3'-Azido-5'-O-benzoyl-3'-deoxythymidine is itself a prodrug, a chemically modified inactive compound that, upon administration, is converted to the active drug. This represents a key strategy to overcome these limitations.

The primary goal of the prodrug approach for AZT is to mask the hydrophilic hydroxyl group at the 5'-position with a lipophilic moiety, such as the benzoyl group. This esterification increases the drug's lipophilicity, which can enhance its absorption and ability to cross cell membranes. Once inside the body or target cell, endogenous esterase enzymes cleave the ester bond, releasing the active AZT to be phosphorylated. nih.gov This strategy aims to:

Improve Oral Bioavailability: By enhancing absorption from the gastrointestinal tract.

Increase Central Nervous System (CNS) Penetration: The BBB is a significant obstacle for many drugs. Increasing lipophilicity can facilitate passive diffusion into the brain, which is crucial for treating viral reservoirs in the CNS. nih.govrsc.orgresearchgate.net

Prolong Drug Half-Life: Prodrugs can be designed for slower, sustained release of the active compound, reducing dosing frequency and improving patient compliance. nih.gov

Beyond simple ester prodrugs, research has expanded into more sophisticated drug delivery systems. These include:

Nanoparticle Formulations: Encapsulating AZT or its prodrugs into nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect the drug from premature degradation, improve its pharmacokinetic profile, and enable targeted delivery. nih.govnih.govresearchgate.net For instance, liposomal formulations of an AZT prodrug have been shown to improve entrapment efficiency and increase drug concentration in the brain. researchgate.net

Carrier-Mediated Transport: Conjugating the drug to molecules that are recognized by specific transporters on the BBB can facilitate active transport into the CNS. For example, prodrugs have been designed to target the large neutral amino acid transporter (LAT1) to gain entry into the brain. nih.gov

Lymphatic Targeting: Formulations like PEGylated elastic liposomes have been developed to enhance the delivery of AZT to lymphoid tissues, which are major reservoirs for HIV. eurekaselect.com

These advanced strategies aim to deliver the therapeutic agent more efficiently to its site of action, thereby increasing efficacy while minimizing systemic toxicity. nih.gov

| Strategy | Example System | Therapeutic Goal |

|---|---|---|

| Ester Prodrug | 3'-Azido-5'-O-benzoyl-3'-deoxythymidine | Enhance lipophilicity, improve membrane and BBB penetration. nih.gov |

| Phosphonate Prodrugs | AZT 5'-H-phosphonate (Nikavir) | Achieve slow release, decrease toxicity, and bypass the first phosphorylation step. nih.gov |

| Liposomes | AZT-myristate loaded liposomes | Improve drug stability, enhance delivery to the reticuloendothelial system and brain. researchgate.net |

| Polymeric Nanoparticles | AZT-loaded lactoferrin nanoparticles | Improve oral bioavailability and target cells via receptor-mediated endocytosis. nih.gov |

| Transporter-Targeted Prodrugs | AZT conjugated to a LAT1 ligand | Utilize active transport mechanisms to cross the blood-brain barrier. nih.gov |

常见问题

Q. What are the key synthetic pathways for 3'-azido-5'-O-benzoyl-3'-deoxythymidine, and how can purity be validated?

The synthesis typically involves sequential protection and functionalization steps. For example, in a multi-step protocol, 3'-azido-5'-O-(dimethoxytrityl)-3'-deoxythymidine (3-7) reacts with organometallic catalysts (e.g., CuSO₄ and sodium ascorbate) in tetrahydrofuran under argon, followed by purification via silica gel chromatography with methanol/chlorform gradients (0–7%) to achieve 89% yield . Purity validation employs ¹H/¹³C/³¹P NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and absence of byproducts .

Q. How does 3'-azido-3'-deoxythymidine (AZT) selectively inhibit HIV reverse transcriptase (RT) over host polymerases?

AZT is phosphorylated intracellularly to its triphosphate form (AZTTP), which competes with dTTP for incorporation into viral DNA. AZTTP exhibits 100-fold higher affinity for HIV RT than human DNA polymerase α, as shown by competitive inhibition assays (IC₅₀ values: 0.04 µM for HIV RT vs. 4.8 µM for DNA pol α). This selectivity arises from AZTTP's steric hindrance and altered binding kinetics within the RT active site .

Q. What methodologies are used to characterize the stability of 5'-O-benzoyl-protected derivatives under experimental conditions?

Stability studies involve:

- HPLC-MS to monitor hydrolysis of the benzoyl group in aqueous buffers at physiological pH.

- Kinetic assays to measure reaction rates with nucleophiles (e.g., amines) under varying temperatures.

- Solid-state NMR to assess crystallinity and degradation pathways during storage .

Advanced Research Questions

Q. How do phosphorylation kinetics of AZT differ between HIV-infected and uninfected cells, and what implications does this have for drug resistance?

AZT is phosphorylated by thymidine kinase (TK1) and thymidylate kinase (TMPK) in both infected and uninfected cells. However, in HIV-infected cells, viral-induced metabolic stress upregulates TK1 activity, increasing AZTMP accumulation. Paradoxically, AZTMP acts as a poor substrate for TMPK (Vmax = 0.3% of dTMP), leading to suboptimal AZTTP levels and potential resistance. Kinetic assays using purified enzymes (Km: 3.0 µM for AZT vs. 2.9 µM for thymidine) reveal competitive inhibition of TMPK by AZTMP, reducing dTTP pools and exacerbating mitochondrial toxicity .

Q. What experimental strategies can resolve contradictions in AZT’s radiosensitizing effects across different cancer cell lines?

Discrepancies in radiosensitization efficacy (e.g., HeLa vs. glioma cells) may stem from variations in:

- Electron affinity of cellular components : ESR spectroscopy and DFT calculations show AZT’s azido group captures low-energy electrons, generating aminyl radicals (RNH•) that abstract H-atoms from DNA sugar-phosphate backbones, inducing strand breaks. Radiosensitization is enhanced in hypoxic environments .

- DNA repair capacity : Clonogenic survival assays combined with γH2AX foci quantification can correlate AZT’s efficacy with homologous recombination proficiency .

Q. How do suppressive mutations (e.g., Y181C) in HIV RT restore AZT sensitivity in resistant strains?

The Y181C mutation in AZT-resistant RT (background: D67N/K70R/T215F/K219Q) reduces ATP-mediated excision of AZTMP-terminated primers. Surface plasmon resonance (SPR) shows Y181C decreases ATP binding affinity by 5-fold, impairing the primer-unblocking mechanism. This is validated via in vitro primer-extension assays using RNA/DNA templates and ATP analogs .

Q. What metabolic pathways lead to AZT-induced bone marrow toxicity, and how can they be mitigated?

Hepatic cytochrome P450 enzymes convert AZT to 3'-amino-3'-deoxythymidine (AMT), a toxic metabolite that inhibits DNA polymerase γ in mitochondria. LC-MS/MS profiling of hepatocyte lysates identifies AMT accumulation, while in vitro bone marrow assays (CFU-GM) demonstrate dose-dependent cytotoxicity (EC₅₀ = 12 µM). Co-administration with uridine or antioxidants (e.g., N-acetylcysteine) rescues mitochondrial function by bypassing thymidine kinase-dependent toxicity .

Q. How does 3'-azido-5'-O-benzoyl-3'-deoxythymidine enhance the antiviral activity of nucleotide analogs like phosphoformic acid (PFA)?

Prodrug strategies covalently link AZT to PFA (e.g., ECP-AZT), enabling intracellular cleavage to release both AZT-MP and PFA. Dual-action inhibition targets HIV RT (via AZTTP) and viral RNA polymerase (via PFA). Synergy is quantified using combination index (CI) models in MT-4 cells, where CI < 1 indicates potentiation .

Methodological Considerations

- Contradiction Analysis : Use isogenic cell lines (wild-type vs. kinase/TMPK knockouts) to isolate phosphorylation-dependent effects .

- Radical Detection : Pair ESR with isotopically labeled (D₂O) systems to confirm water-derived protons in aminyl radicals .

- Resistance Profiling : Combine site-directed mutagenesis and in silico docking (e.g., AutoDock) to map RT-AZTTP interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。